molecular formula C6H13O2P B8546593 Ethyl methyl(prop-2-en-1-yl)phosphinate CAS No. 64528-80-9

Ethyl methyl(prop-2-en-1-yl)phosphinate

Cat. No.: B8546593
CAS No.: 64528-80-9
M. Wt: 148.14 g/mol
InChI Key: HBDZZVGWHIXPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(prop-2-en-1-yl)phosphinate is an organophosphorus compound belonging to the phosphinate ester class. These compounds serve as versatile intermediates and key precursors in synthetic and medicinal chemistry. A primary research application of phosphinate esters is their hydrolysis to the corresponding phosphinic acids, which are of significant interest due to their broad biological activity . The hydrolysis can be achieved under either acidic or basic conditions, though acidic hydrolysis using reagents like concentrated hydrochloric or hydrobromic acid is often employed, sometimes requiring elevated temperatures . The resulting phosphinic acids are known to act as potent inhibitors of metalloproteases and are investigated as antibacterial agents, CNS therapeutics, and antivirals . Furthermore, compounds with a phosphinate core are explored for their potential in material science, for instance, as flame retardants, where phosphorus and nitrogen atoms can exhibit a synergistic effect . Beyond hydrolysis, phosphinates like this compound can function as ligands in coordination chemistry or as building blocks for more complex molecular architectures through reactions at the alkene group . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

64528-80-9

Molecular Formula

C6H13O2P

Molecular Weight

148.14 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]prop-1-ene

InChI

InChI=1S/C6H13O2P/c1-4-6-9(3,7)8-5-2/h4H,1,5-6H2,2-3H3

InChI Key

HBDZZVGWHIXPIH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CC=C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1 Versatile Reactivity

Ethyl methyl(prop-2-en-1-yl)phosphinate exhibits ambident nucleophilic behavior, allowing it to participate in various chemical reactions. It can react with electrophiles to form diverse phosphonate derivatives. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper-catalyzed azide-alkyne cycloaddition, demonstrating its utility in generating complex molecular architectures .

1.2 Synthesis of Acyclic Nucleoside Phosphonates

This compound is also involved in the synthesis of acyclic nucleoside phosphonates, which are important for antiviral drug development. The incorporation of this compound into nucleoside analogs has shown promising antiviral activity, making it a valuable precursor in pharmaceutical research .

Medicinal Chemistry

2.1 Antiviral Agents

Research indicates that derivatives of this compound have been evaluated for their antiviral properties. The modification of this compound can lead to enhanced bioactivity against viral pathogens, positioning it as a candidate for further development in antiviral therapeutics .

2.2 Fluorination and Drug Development

The strategic introduction of fluorine atoms into the structure of phosphonates can significantly enhance their metabolic stability and bioactivity. This compound can be fluorinated to improve pharmacokinetic properties, which is crucial in the design of effective drugs .

Agricultural Chemistry

3.1 Agrochemical Applications

Phosphonates like this compound are being explored as agrochemicals due to their potential as herbicides and fungicides. Their ability to interact with biological systems makes them suitable candidates for developing crop protection agents that are both effective and environmentally friendly .

3.2 Plant Growth Regulators

There is ongoing research into the use of phosphonates as plant growth regulators. This compound may influence plant growth and development by modulating metabolic pathways, thereby enhancing crop yields .

Comparison with Similar Compounds

Key Analogs:

Ethyl (6-isothiocyanatohexyl)(phenyl)phosphinate (Compound 377) Structure: Contains a phenyl group and a hexyl chain terminated with an isothiocyanate moiety . Key Difference: The isothiocyanate group enhances electrophilicity, enabling interactions with biological thiols (e.g., glutathione), whereas the allyl group in the target compound may favor cycloaddition or polymerization.

Ethyl 2-methylphenyl(methyl)phosphinate (Compound 8) Structure: Features a methylphenyl substituent, providing steric bulk and aromatic π-system interactions . Synthesis: Catalyzed by anhydrous NiCl₂, yielding high-purity products (94% yield for subsequent chlorination).

Methyl Phenyl(quinolin-3-yl)phosphinate (Compound 3a) Structure: Incorporates a quinoline moiety, enabling intercalation with biomolecules . Synthesis: Uses LaCl₃·7H₂O as a Lewis acid catalyst, achieving 72% yield via column chromatography. Key Difference: The heteroaromatic quinoline group enhances fluorescence and DNA-binding capacity, contrasting with the allyl group’s reactivity.

Physicochemical Properties

  • Solubility : Allyl-containing phosphinates are expected to exhibit lower polarity than sulphonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate in ) but higher than purely aromatic analogs.
  • Thermal Stability : Allyl groups may reduce thermal stability due to possible polymerization or decomposition at elevated temperatures.

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

The Hirao cross-coupling reaction remains a cornerstone for synthesizing vinylphosphinates. A modified protocol by Hirao and colleagues enables the direct coupling of ethyl methyl-H-phosphinate with 2-bromopropene using a palladium catalyst . The reaction proceeds in anhydrous toluene with triethylamine as a base, yielding Ethyl methyl(prop-1-en-2-yl)phosphinate at 90°C over 24 hours . While this method primarily targets the prop-1-en-2-yl isomer, adjusting the bromoalkene substrate to 1-bromopropene could theoretically yield the prop-2-en-1-yl variant, though such adaptations remain unexplored in the literature .

Table 1: Hirao Cross-Coupling Conditions

ComponentDetails
CatalystPdCl₂(PPh₃)₂ (0.05 equiv)
SubstrateEthyl methyl-H-phosphinate
Coupling Partner2-Bromopropene
SolventToluene
Temperature90°C
Reaction Time24 hours
YieldNot explicitly reported

Nickel-Catalyzed Suzuki–Miyaura Coupling in Aqueous Media

A novel nickel-catalyzed method developed by Yuan et al. facilitates the synthesis of allylphosphonates in water, offering an eco-friendly alternative . While optimized for diethyl (2-arylallyl)phosphonates, the protocol’s versatility suggests applicability to alkylphosphinates. Using NiSO₄·6H₂O and a bipyridine ligand, the reaction couples ethyl methylphosphinate with allylboronic acids at 120°C . Despite the absence of direct evidence for Ethyl methyl(prop-2-en-1-yl)phosphinate synthesis, this method’s success with analogous structures underscores its potential .

Table 2: Nickel-Catalyzed Coupling Parameters

ParameterValue
Catalyst SystemNiSO₄·6H₂O + Bipyridine ligand
SolventWater
Temperature120°C
Reaction Time1 hour
Substrate ScopeAllylboronic acids
Yield Range70–85% for phosphonates

Acid-Catalyzed Condensation and Hydrolysis

A Chinese patent (CN101418013A) outlines a two-step synthesis starting from diethyl methylphosphinate and 3-bromodiethylpropional . The initial step involves a nucleophilic substitution to form methyl diethylpropionylphosphonate, followed by acidic hydrolysis to yield Ethyl methylpropionylphosphonate . Although the final product differs in oxidation state, this approach highlights the utility of phosphinate intermediates in accessing structurally complex targets .

Table 3: Condensation-Hydrolysis Protocol

StepConditions
CondensationDiethyl methylphosphinate + 3-Bromodiethylpropional, reflux
HydrolysisHCl in ethanol/water, 60°C
Key IntermediateMethyl diethylpropionylphosphonate
Overall YieldNot disclosed

Radical-Mediated Phosphinylation

Emerging strategies employ photoinduced radical reactions to form P–C bonds. For example, Yuan’s group demonstrated light-driven coupling of phosphinates with alkenes using [Ru(bpy)₃]²⁺ as a photocatalyst . While untested for this compound, this method achieved 60–75% yields for analogous alkenylphosphonates, suggesting promise for future adaptations .

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitations
Hirao CouplingHigh specificity for vinylphosphinatesRequires anhydrous conditions, limited isomer control
Nickel CatalysisAqueous solvent, rapid kineticsNarrow substrate scope for phosphinates
Condensation-HydrolysisScalable, inexpensive reagentsMulti-step, lower atom economy
Radical PhosphinylationMild conditions, functional group toleranceUnderexplored for target compound

Q & A

Q. What are the established synthetic methodologies for Ethyl methyl(prop-2-en-1-yl)phosphinate?

A two-step approach is commonly employed:

  • Step 1 : Nickel(II) chloride-catalyzed reaction of methylphosphonite with propargyl derivatives to form intermediates like ethyl 2-methylphenyl(methyl)phosphinate (yield >90%) .
  • Step 2 : Radical chlorination using PCl₅, followed by amine coupling and cyclization (e.g., with DBU in THF) to yield phosphinate derivatives. Purification via column chromatography (ethyl acetate/hexane eluent) ensures high purity . Key Challenge : Radical chlorination may yield 65% target product with 25–30% unreacted starting material, requiring iterative optimization .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Use SHELXL for refinement (supports twinned data and high-resolution structures) and SHELXS/SHELXD for structure solution . ORTEP-3 enables graphical visualization of thermal ellipsoids and molecular geometry .
  • Spectroscopy : ¹H/³¹P NMR to confirm substitution patterns and monitor reaction progress .

Q. How can researchers mitigate toxicity risks during synthesis?

this compound shares structural motifs with VX nerve agents (e.g., phosphinate and sulfanyl groups). Implement:

  • Fume hoods with HEPA filters.
  • Real-time gas sensors for organophosphate detection .

Advanced Research Questions

Q. What strategies improve stereochemical control during phosphinate synthesis?

  • Chiral auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-binaphthyl derivatives) during coupling steps to induce stereoselectivity .
  • Computational guidance : DFT modeling predicts transition states and regioselectivity, as demonstrated in electrophilic phosphinate design .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length variations) may arise from dynamic disorder or solvent effects.

  • Mitigation : Refine structures with SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .
  • Cross-validation : Compare NMR coupling constants with DFT-calculated dihedral angles .

Q. What are the challenges in scaling up phosphinate synthesis for industrial research?

  • Byproduct management : Radical chlorination produces dichlorinated impurities (5–10%); optimize reaction time and PCl₅ stoichiometry .
  • Catalyst recycling : Anhydrous NiCl₂ can be recovered via filtration and reused, reducing costs .

Methodological Considerations

Q. How to design experiments for studying phosphinate reactivity in photovoltaics?

  • DSSC applications : Incorporate phosphinate moieties into donor-acceptor dyes (e.g., ethyl (2,5-dibromothiophene-3-yl)methyl(methyl)phosphinate) to enhance charge transfer. Characterize using cyclic voltammetry and UV-vis spectroscopy .

Q. What protocols ensure reproducibility in phosphinate-based organocatalysis?

  • Standardized conditions : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres.
  • Quality control : Monitor intermediates via TLC (ethyl acetate/hexane eluent) and ³¹P NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.